

Application Notes and Protocols for PS77 in Cell Culture

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Compound of Interest

Compound Name: Anti-inflammatory agent 77

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Introduction

PS77 is a novel 13-amino acid α -helical peptide derived from Squama Manitis, a material used in traditional Chinese medicine.[1][2][3] Recent research has highlighted its potent anti-inflammatory properties, demonstrating its ability to modulate key signaling pathways involved in inflammation.[1][2][3] These application notes provide a comprehensive guide for the utilization of PS77 in cell culture experiments, with a focus on its anti-inflammatory effects. The protocols are primarily based on studies conducted on human keratinocyte (HaCaT) cells, a widely used model for skin inflammation.[1][2]

Mechanism of Action

PS77 exerts its anti-inflammatory effects by modulating gene expression, primarily through the downregulation of genes within the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF- β) signaling pathways.[1][2][3] In a TNF- α -induced inflammatory model in HaCaT cells, PS77 was shown to significantly reduce the expression of pro-inflammatory cytokines Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3).[1][2][3] Transcriptomic analysis revealed that PS77 modulates the expression of 265 genes, with 137 being upregulated and 128 downregulated.[1][2]

Data Presentation

Table 1: In Vitro Efficacy of PS77 on HaCaT Cells

Parameter	Cell Line	Treatment	Concentration of PS77	Result	Reference
Cell Viability	HaCaT	PS77	0.1 - 100 µg/mL	No significant cytotoxicity (viability ~100%)	[2]
IL-8 Expression	HaCaT	TNF-α (2 ng/mL) + PS77	0.1 µg/mL	20-30% reduction	[1][2]
MMP-3 Expression	HaCaT	TNF-α (2 ng/mL) + PS77	0.1 µg/mL	20-30% reduction	[1][2]

Table 2: Gene Regulation by PS77 in TNF-α-stimulated HaCaT Cells

Regulation	Number of Genes	Key Pathways Affected	Reference
Upregulated	137	-	[1][2]
Downregulated	128	BMP and TGF-β signaling pathways	[1][2]

Experimental Protocols

Protocol 1: Assessment of PS77 Cytotoxicity using CCK-8 Assay

This protocol is designed to determine the effect of PS77 on the viability of HaCaT cells.

Materials:

- HaCaT cells

- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- PS77 peptide
- 96-well plates
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 3×10^4 cells/mL in complete DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]
- Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
- PS77 Treatment: Prepare serial dilutions of PS77 in serum-free DMEM at concentrations ranging from 0.1 to 100 µg/mL.[2] Remove the culture medium from the wells and add 100 µL of the respective PS77 dilutions. Include an untreated control group with serum-free DMEM only.
- Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂. [2]
- CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Evaluation of Anti-inflammatory Effects of PS77 by ELISA

This protocol measures the effect of PS77 on the secretion of IL-8 and MMP-3 in a TNF- α -induced inflammatory model in HaCaT cells.

Materials:

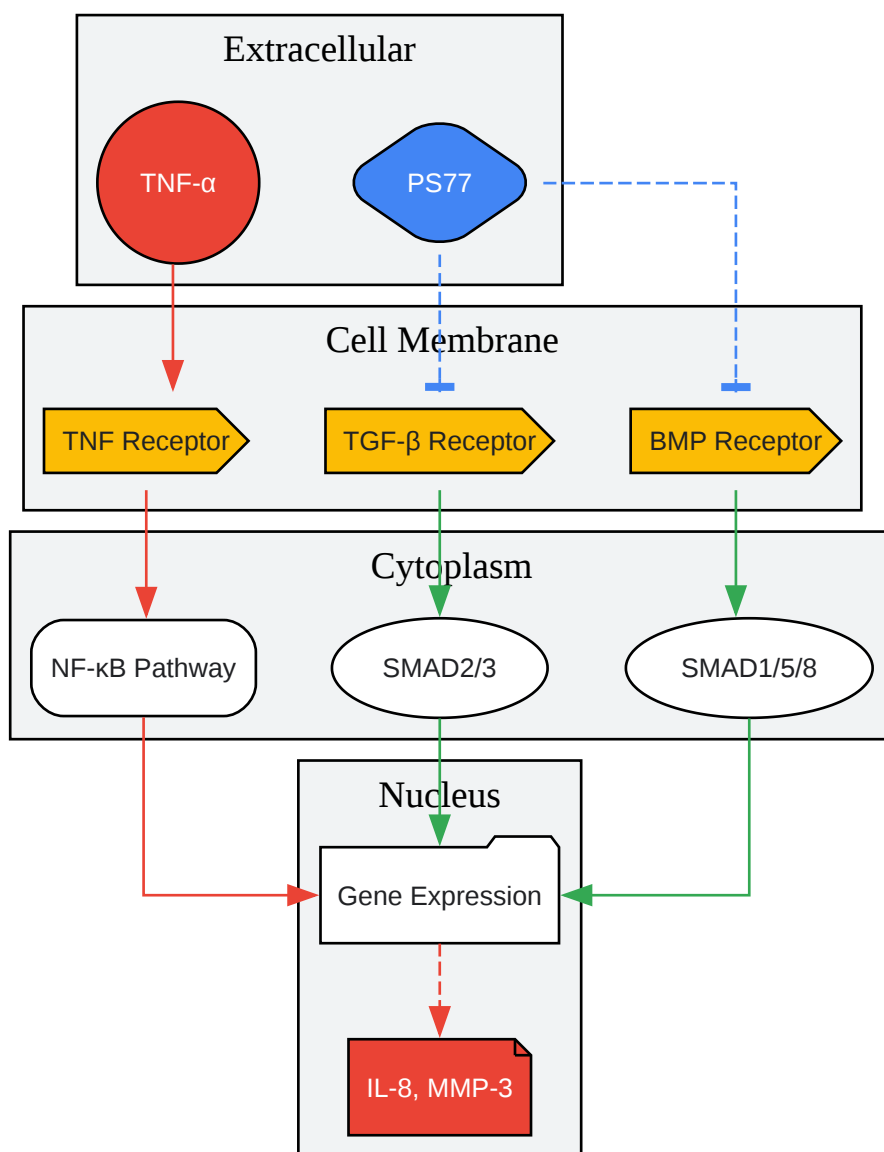
- HaCaT cells
- Complete DMEM
- PS77 peptide
- Tumor Necrosis Factor-alpha (TNF- α)
- 96-well plates
- Human IL-8 ELISA Kit
- Human MMP-3 ELISA Kit
- Microplate reader

Procedure:

- Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 3×10^4 cells/mL in complete DMEM and incubate for 24 hours.[\[2\]](#)
- PS77 Pre-treatment: Treat the cells with 0.1 μ g/mL of PS77 in complete DMEM for 24 hours. [\[2\]](#) Include a control group without PS77 treatment.
- Inflammatory Challenge: Induce inflammation by adding 2 ng/mL of TNF- α to the wells (both with and without PS77 pre-treatment) and incubate for an additional 12 hours.[\[2\]](#)
- Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
- ELISA: Perform the ELISA for IL-8 and MMP-3 on the collected supernatants according to the manufacturer's instructions for the respective kits.[\[2\]](#)

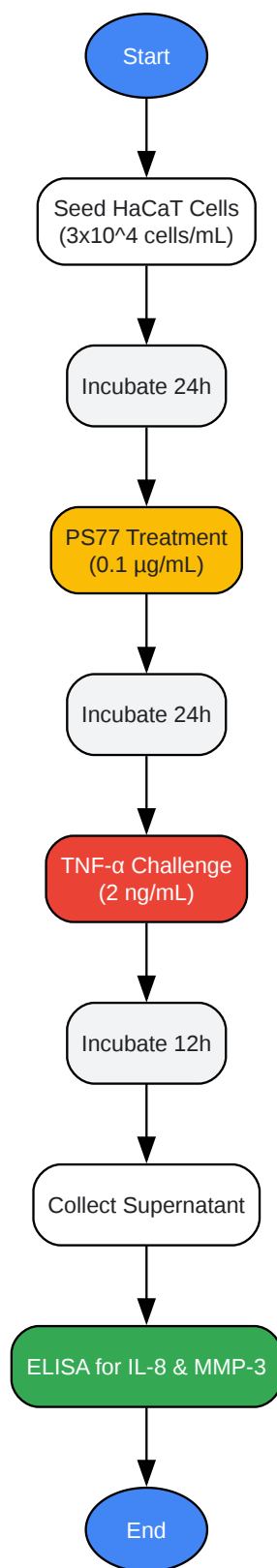
- Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Analysis: Determine the concentration of IL-8 and MMP-3 in each sample by referring to the standard curve. Compare the levels between the different treatment groups.

Mandatory Visualizations



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Caption: PS77 inhibits inflammation by downregulating BMP and TGF- β signaling.



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